Somatuline Depot

概要

説明

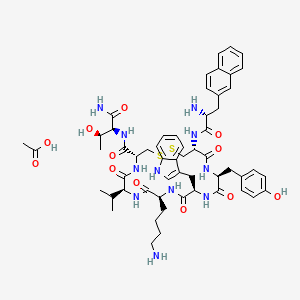

Somatuline Depot, also known as lanreotide, is a synthetic protein similar to a hormone in the body called somatostatin . It lowers many substances in the body such as insulin and glucagon (involved in regulating blood sugar), growth hormone, and chemicals that affect digestion . It is used in adults to treat acromegaly that cannot be treated with surgery or radiation, carcinoid syndrome, or a certain type of pancreatic or digestive tract tumor that may spread to other parts of the body .

Synthesis Analysis

Lanreotide, the active component of this compound, is a synthetic octapeptide analog of natural somatostatin . The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) .

Molecular Structure Analysis

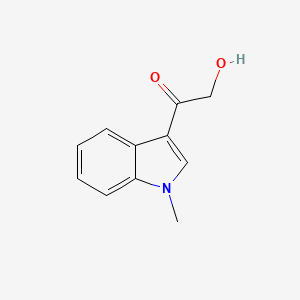

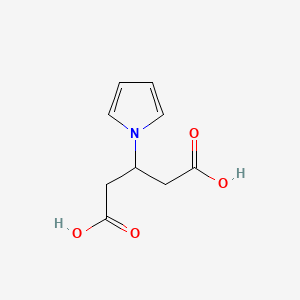

Lanreotide is a synthetic cyclical octapeptide analog of the natural hormone, somatostatin . Its molecular weight is 1096.34 (base) and its amino acid sequence is: [cyclo S-S]-3- (2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, acetate salt .

科学的研究の応用

Self-Administration and Efficacy in Acromegaly

- Self-Administration : Lanreotide depot, commercially known as Somatuline® Depot, is used for self or partner administration, providing convenience for patients with acromegaly. This mode of administration is equally effective as healthcare provider injections and is well-tolerated, irrespective of the administrator (Salvatori et al., 2013).

- Efficacy in Acromegaly Treatment : Lanreotide Autogel® (Somatuline® Depot) has been shown to effectively control hormonal levels in acromegaly, improving health-related quality of life and acromegaly symptoms. It also demonstrates potential in reducing tumor volume (Burness, Dhillon, & Keam, 2014).

Applications in Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

- Lanreotide (Somatuline Depot) has been approved by the FDA for treating adult patients with unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs, showing its therapeutic versatility (Walker, 2014).

Comparative Efficacy in GEP-NETs and Acromegaly

- Comparative Efficacy in GEP-NETs : In the context of GEP-NETs, this compound has shown similar efficacy to octreotide long-acting release in terms of progression-free survival, particularly in patients with grade 2 disease (Allaw et al., 2022).

- Clinical Efficacy in Acromegaly : Lanreotide Autogel (this compound) has been effective in the management of acromegaly, with a favorable pharmacokinetic profile allowing for less frequent administration, compared to other somatostatin analogues (Croxtall & Scott, 2008).

Treatment of Hormone-Refractory Prostate Cancer

- Somatuline has been evaluated as a therapeutic agent in hormone-refractory prostate cancer, demonstrating potential efficacy in this area (Figg et al., 1995).

Other Applications

- Somatuline (BIM 23014) combined with tamoxifen has shown significant activity in postmenopausal breast cancer patients, indicating a potential application in oncology beyond neuroendocrine tumors (Canobbio et al., 1995).

- The therapeutic potential of somatostatin receptor ligands like Somatuline has been explored in obesity and diabetes, suggesting wider applications in metabolic disorders (Boehm, 2003).

作用機序

Target of Action

Somatuline LP, also known as Lanreotide, is a synthetic analog of somatostatin, a hormone that inhibits the release of growth hormone . The primary targets of Lanreotide are the somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5 . These receptors are expressed in various tissues throughout the body, including the brain and certain tumors .

Mode of Action

Lanreotide binds to its targets, the somatostatin receptors, and exerts mainly inhibitory effects . This interaction results in the inhibition of growth hormone release in the brain . The binding of Lanreotide to these receptors mimics the action of natural somatostatin, thereby reducing the levels of growth hormone in the body .

Biochemical Pathways

The binding of Lanreotide to somatostatin receptors triggers a series of biochemical reactions that lead to the inhibition of growth hormone release . This can result in downstream effects such as the reduction of symptoms caused by excess growth hormone, such as those seen in acromegaly . In addition, the activation of these receptors can induce cell cycle arrest and/or apoptosis in certain tumor cells, leading to anti-proliferative effects .

Pharmacokinetics

It is known that lanreotide is administered via deep subcutaneous injection . This method of administration allows for the slow release of the drug, providing a long-lasting effect .

Result of Action

The primary result of Lanreotide’s action is the reduction of growth hormone levels in the body . This can lead to a decrease in the symptoms of conditions caused by excess growth hormone, such as acromegaly . In addition, Lanreotide can have anti-proliferative effects on certain tumors that express somatostatin receptors .

Action Environment

The action of Lanreotide can be influenced by various environmental factors. For example, the presence of somatostatin receptors on the target cells is necessary for Lanreotide to exert its effects . Additionally, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions . For instance, Lanreotide may lead to a decrease in heart rate, so it should be used with caution in patients with underlying cardiac conditions .

Safety and Hazards

Somatuline Depot may cause serious side effects, including gallstones, changes to your blood sugar (high or low blood sugar), slow heart rate, high blood pressure, and changes in thyroid function in acromegaly patients . You should not use this compound if you are allergic to lanreotide . It is not known whether lanreotide will harm an unborn baby. Tell your doctor if you are pregnant or plan to become pregnant .

将来の方向性

生化学分析

Biochemical Properties

Somatuline LP plays a crucial role in biochemical reactions by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors. It interacts with several enzymes, proteins, and other biomolecules. Lanreotide acetate binds to SSTR2 and SSTR5 with high affinity, inhibiting the release of growth hormone, insulin, and glucagon. This interaction leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing hormone secretion .

Cellular Effects

Lanreotide acetate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In acromegaly patients, Somatuline LP reduces the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), leading to decreased cell proliferation and tumor growth. Additionally, it affects the gastrointestinal tract by inhibiting the release of gastrointestinal hormones such as gastrin and cholecystokinin .

Molecular Mechanism

The mechanism of action of Lanreotide acetate involves binding to somatostatin receptors on the cell surface. This binding inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing hormone secretion. Lanreotide acetate also activates protein tyrosine phosphatases, which dephosphorylate and inactivate key signaling molecules involved in cell proliferation and hormone secretion. This results in the inhibition of growth hormone and IGF-1 secretion, reducing tumor growth and hormone-related symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lanreotide acetate change over time. The stability and degradation of the compound are crucial factors in its efficacy. Studies have shown that Somatuline LP maintains its stability and efficacy over extended periods, with a half-life of approximately 23.7 hours. Long-term effects on cellular function have been observed, including sustained inhibition of hormone secretion and tumor growth in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Lanreotide acetate vary with different dosages in animal models. At lower doses, it effectively inhibits hormone secretion and tumor growth without significant adverse effects. At higher doses, toxic effects such as hypoglycemia, gastrointestinal disturbances, and cardiovascular abnormalities have been observed. These threshold effects highlight the importance of dosage optimization in clinical settings .

Metabolic Pathways

Lanreotide acetate is involved in several metabolic pathways, interacting with enzymes and cofactors. It inhibits the secretion of growth hormone, insulin, and glucagon by binding to somatostatin receptors. This interaction affects metabolic flux and metabolite levels, leading to reduced cell proliferation and hormone secretion. The compound is metabolized primarily in the liver, with renal excretion of its metabolites .

Transport and Distribution

The transport and distribution of Lanreotide acetate within cells and tissues involve specific transporters and binding proteins. After subcutaneous injection, Somatuline LP is absorbed into the bloodstream and distributed to target tissues. It binds to somatostatin receptors on the cell surface, leading to its localization and accumulation in specific tissues such as the pituitary gland, pancreas, and gastrointestinal tract .

Subcellular Localization

Lanreotide acetate’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Somatuline LP primarily localizes to the cell membrane, where it binds to somatostatin receptors and exerts its inhibitory effects on hormone secretion and cell proliferation .

特性

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXPIBGCLCPUHE-UISHROKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H73N11O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1156.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127984-74-1 | |

| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of lanreotide acetate (Somatuline Depot)?

A1: Lanreotide acetate is a synthetic cyclic octapeptide analog of somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2, with high affinity. [, , ] This binding inhibits the release of various hormones and peptides, including growth hormone (GH) and insulin-like growth factor-1 (IGF-1). [, ]

Q2: What are the downstream effects of SSTR2 activation by lanreotide acetate?

A2: Lanreotide acetate binding to SSTR2 leads to several downstream effects:

- Inhibition of hormone secretion: This includes GH and IGF-1, which are crucial in acromegaly. [, , ] It also inhibits the release of serotonin, a key mediator in carcinoid syndrome. []

- Antiproliferative effects: Lanreotide acetate has shown antitumor activity in some neuroendocrine neoplasms, possibly due to direct antiproliferative effects on tumor cells. []

- Modulation of intracellular signaling pathways: Activation of SSTR2 can impact various intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. [, , ]

Q3: What is the molecular formula and weight of lanreotide acetate?

A3: The molecular formula of lanreotide acetate is C61H84N14O15S2 and its molecular weight is 1353.6 g/mol.

Q4: Is there any spectroscopic data available for lanreotide acetate?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, NMR and mass spectrometry are routinely used to confirm the structure of synthetic peptides like lanreotide acetate.

Q5: What is the stability of lanreotide acetate in various formulations?

A5: Lanreotide acetate is formulated as a long-acting depot injection (this compound) using biodegradable microspheres. [] This formulation provides sustained release of the drug over several weeks. [, ] The stability of lanreotide acetate under various storage conditions is essential for its efficacy and is routinely assessed during drug development.

Q6: How is lanreotide acetate absorbed and distributed in the body?

A6: Following deep subcutaneous injection of this compound, lanreotide acetate is gradually released from the microspheres and absorbed into the systemic circulation. [, ] Peak plasma concentrations are achieved within a few days, and the drug exhibits a long elimination half-life, enabling monthly administration. [, ]

Q7: Has lanreotide acetate demonstrated efficacy in preclinical models?

A8: Yes, lanreotide acetate has shown promising antitumor activity in preclinical models. Studies using human lung and prostate tumor xenografts in mice demonstrated significant tumor growth inhibition following lanreotide acetate treatment. [, ] Additionally, lanreotide acetate effectively reduced tumor volume in a rat model of prostate cancer. []

Q8: What is the clinical efficacy of lanreotide acetate in acromegaly?

A9: Clinical trials have demonstrated the efficacy of lanreotide acetate (this compound) in controlling GH and IGF-1 levels in patients with acromegaly. [, , , ] Long-term studies have shown sustained efficacy for up to 4 years. []

Q9: What about its efficacy in neuroendocrine tumors?

A10: Lanreotide acetate is approved for the treatment of patients with unresectable, well- or moderately-differentiated, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors (GEP-NETs). [] Clinical trials have shown its efficacy in controlling symptoms and improving progression-free survival in these patients. []

Q10: What are the known side effects of lanreotide acetate?

A10: This Q&A focuses on the scientific aspects of lanreotide acetate and avoids discussing side effects. For information on side effects, please refer to the official prescribing information.

Q11: How does the formulation of this compound enhance drug delivery?

A12: this compound utilizes a biodegradable microsphere technology for lanreotide acetate delivery. [, ] These microspheres act as depots, providing a slow and sustained release of the drug over an extended period. [, ] This approach ensures prolonged drug exposure and reduces the frequency of injections, improving patient compliance.

Q12: Are there specific biomarkers used to monitor lanreotide acetate treatment response?

A13: In acromegaly, GH and IGF-1 levels are routinely monitored to assess treatment response to lanreotide acetate. [, , ] The goal of therapy is to normalize these hormone levels, indicating successful control of the disease.

Q13: What analytical methods are used to characterize and quantify lanreotide acetate?

A13: Commonly employed techniques for characterizing lanreotide acetate include high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods enable the identification and quantification of the drug in various matrices, including pharmaceutical formulations and biological samples.

Q14: Are there alternative somatostatin analogs available?

A15: Yes, octreotide (Sandostatin LAR) is another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors. [, ] Clinical studies have compared the efficacy and safety of lanreotide acetate and octreotide, and both are considered valuable treatment options. [, ] The choice between them often depends on individual patient factors and clinical judgment.

Q15: When was lanreotide acetate first approved for clinical use?

A16: Lanreotide acetate was first approved by the FDA in 2007 for the treatment of acromegaly. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-1,2,3-Triazolo[4,5-h]quinoline](/img/structure/B3349704.png)

![1,3-Dioxolo[4,5-f]isoquinoline](/img/structure/B3349712.png)

![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)

![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)